

An In-depth Technical Guide to N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-N-(2-pyridyl)formamide**

Cat. No.: **B046350**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(2-pyridyl)formamide, a versatile organic compound, holds significance as a key intermediate and building block in the realms of pharmaceutical and agrochemical development. Its unique chemical structure, featuring a formamide group attached to a pyridine ring, imparts valuable reactivity, making it a crucial reagent in various synthetic transformations. This technical guide provides a comprehensive overview of the fundamental properties of **N-Methyl-N-(2-pyridyl)formamide**, including its chemical and physical characteristics, alongside a detailed exploration of its synthetic applications. While specific biological activities and signaling pathway interactions of the title compound are not extensively documented in publicly available literature, this guide will touch upon the broader biological context of related aminopyridine derivatives to offer potential avenues for future research.

Core Properties of N-Methyl-N-(2-pyridyl)formamide

N-Methyl-N-(2-pyridyl)formamide is also known by several synonyms, including 2-(N-Methyl-N-formylamino)pyridine and N-methyl-N-pyridin-2-ylformamide.^{[1][2]} It is sometimes referred to as Meyers' Reagent, although this designation can be ambiguous as "Mayer's reagent" more commonly refers to a potassium mercuric iodide solution used for alkaloid detection.

Chemical and Physical Data

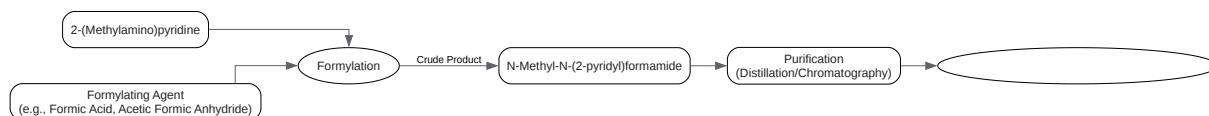
A summary of the key quantitative data for **N-Methyl-N-(2-pyridyl)formamide** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	67242-59-5	[3][4]
Molecular Formula	C ₇ H ₈ N ₂ O	[3][4]
Molecular Weight	136.15 g/mol	[3]
Appearance	Clear colorless to light orange/yellow liquid	[2]
Density	1.137 g/mL at 25 °C	[1][3]
Boiling Point	71-72 °C at 0.05 mmHg	[1][3]
Refractive Index (n _{20/D})	1.566	[1][3]
Purity (typical)	≥ 98.0% (GC)	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N-Methyl-N-(2-pyridyl)formamide**. While detailed spectra are often found in specialized databases, a general overview of expected spectral features can be provided.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure.
- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the formamide group.
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.


Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of **N-Methyl-N-(2-pyridyl)formamide** is not readily found in the searched literature, a general

synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most common method for the synthesis of N-substituted formamides is the formylation of the corresponding amine.

General Synthetic Workflow

The synthesis of **N-Methyl-N-(2-pyridyl)formamide** would logically proceed via the formylation of 2-(methylamino)pyridine. A plausible reaction scheme is depicted below.

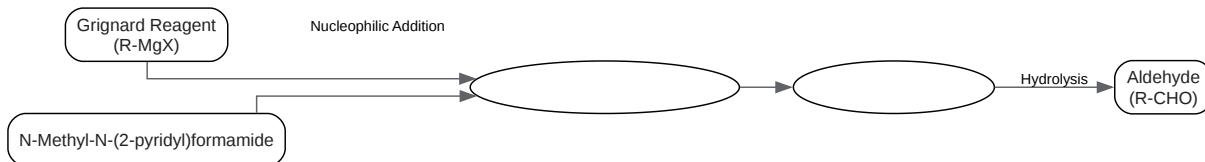
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **N-Methyl-N-(2-pyridyl)formamide**.

Postulated Experimental Protocol

Based on general procedures for N-formylation, a hypothetical experimental protocol is provided below. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

- **Reaction Setup:** To a solution of 2-(methylamino)pyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a formylating agent is added. A common formylating agent is a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.^[5] The reaction mixture is typically cooled in an ice bath during the addition.
- **Reaction Execution:** The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).


- Work-up: Upon completion, the reaction is quenched, for example, by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **N-Methyl-N-(2-pyridyl)formamide**, which is a liquid, is typically purified by fractional distillation under reduced pressure to remove lower and higher boiling point impurities.^[6] Column chromatography on silica gel could also be employed as a purification method.^[7]

Applications in Organic Synthesis

N-Methyl-N-(2-pyridyl)formamide is a valuable reagent in organic synthesis, primarily utilized as a formylating agent.^[1]

Formylation of Organometallic Reagents

A key application of **N-Methyl-N-(2-pyridyl)formamide** is in the formylation of Grignard reagents and organolithium compounds to produce aldehydes. This transformation is of great utility in the construction of complex organic molecules.

[Click to download full resolution via product page](#)

Caption: The role of **N-Methyl-N-(2-pyridyl)formamide** in the formylation of Grignard reagents.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the involvement of **N-Methyl-N-(2-pyridyl)formamide** in any signaling pathways. However, the broader class of aminopyridine derivatives has been the subject of extensive research in medicinal chemistry, and many exhibit a wide range of pharmacological activities.^{[8][9][10]}

Derivatives of 2-aminopyridine are known to possess antibacterial, anticancer, and anti-inflammatory properties.^[11] They can interact with various enzymes and receptors, leading to a diverse array of biological effects.^[9] For instance, some aminopyridines function by blocking voltage-gated potassium channels.^[9]

The biological potential of N-acyl amino acids, which share the amide linkage present in **N-Methyl-N-(2-pyridyl)formamide**, has also been investigated. Some N-acyl amino acids are known to exhibit vasodilatory, neuroprotective, and antinociceptive effects, and can influence mitochondrial function.^{[12][13][14]}

Given the established biological relevance of the aminopyridine scaffold and N-acyl structures, **N-Methyl-N-(2-pyridyl)formamide** and its derivatives represent an area of potential interest for future drug discovery and development efforts. Further research is warranted to elucidate any potential therapeutic applications.

Safety and Handling

Detailed safety information for **N-Methyl-N-(2-pyridyl)formamide** is not extensively documented. However, based on data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is described as an irritant and is moisture-sensitive, suggesting it should be stored under an inert atmosphere.^[1] For detailed safety protocols, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methyl-N-(2-pyridyl)formamide is a valuable chemical entity with established applications in organic synthesis. Its physical and chemical properties are well-characterized, making it a reliable reagent for researchers. While its direct biological activities remain to be thoroughly

investigated, the pharmacological importance of the broader aminopyridine class of compounds suggests that **N-Methyl-N-(2-pyridyl)formamide** could serve as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to support and inspire further research and application in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-METHYL-N-(2-PYRIDYL)FORMAMIDE | 67242-59-5 [chemicalbook.com]
- 2. CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide [cymitquimica.com]
- 3. N-Methyl-N-(2-pyridyl)formamide 99 67242-59-5 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methyl-N-(2-pyridyl)formamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046350#n-methyl-n-2-pyridyl-formamide-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com